molecular formula C8H15NO B13468850 {6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol

{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol

Cat. No.: B13468850
M. Wt: 141.21 g/mol
InChI Key: XLFYJCHLCZTNKZ-UHFFFAOYSA-N
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Description

{6-Methyl-1-azaspiro[33]heptan-6-yl}methanol is a unique organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor containing both nitrogen and hydroxyl functional groups under controlled conditions. The reaction may involve the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The nitrogen atom in the spirocyclic structure can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of nitrogen-containing derivatives.

Scientific Research Applications

{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and alcohols, such as spiro[3.3]heptane derivatives and azaspiro compounds.

Uniqueness

What sets {6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol apart is its specific combination of a spirocyclic structure with both nitrogen and hydroxyl functional groups. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(6-methyl-1-azaspiro[3.3]heptan-6-yl)methanol

InChI

InChI=1S/C8H15NO/c1-7(6-10)4-8(5-7)2-3-9-8/h9-10H,2-6H2,1H3

InChI Key

XLFYJCHLCZTNKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CCN2)CO

Origin of Product

United States

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